![molecular formula C10H10F3NO B13047776 (1R)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13047776.png)
(1R)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a prop-2-enylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethoxy)benzaldehyde and propargylamine.
Reaction Conditions: The key step involves the condensation of 4-(trifluoromethoxy)benzaldehyde with propargylamine under basic conditions to form the corresponding imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted amine derivatives.
Applications De Recherche Scientifique
(1R)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (1R)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Upon binding to its target, the compound can modulate the activity of the target protein, leading to downstream effects on cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share structural similarities and are known for their biological activities.
3-trifluoromethyl-1,2,4-triazoles: These compounds also contain trifluoromethyl groups and are used in various chemical and biological applications.
Uniqueness
(1R)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H10F3NO |
|---|---|
Poids moléculaire |
217.19 g/mol |
Nom IUPAC |
(1R)-1-[4-(trifluoromethoxy)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H10F3NO/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13/h2-6,9H,1,14H2/t9-/m1/s1 |
Clé InChI |
XTGBPFBHBXSWRY-SECBINFHSA-N |
SMILES isomérique |
C=C[C@H](C1=CC=C(C=C1)OC(F)(F)F)N |
SMILES canonique |
C=CC(C1=CC=C(C=C1)OC(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


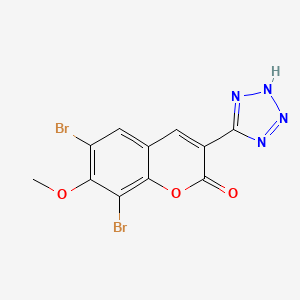
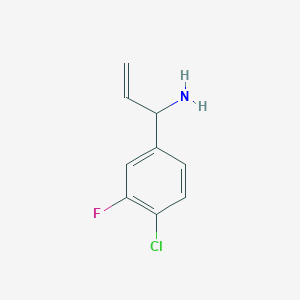

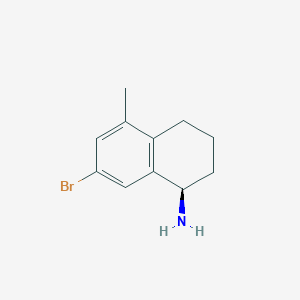
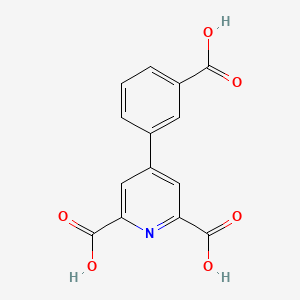
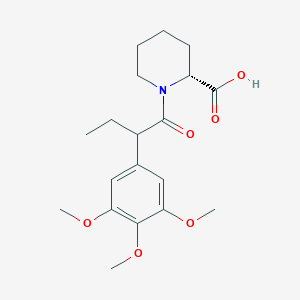

![3-Bromo-7-chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13047732.png)
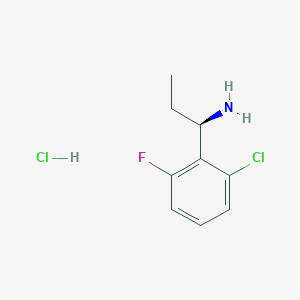
![Racemic-(4R,4aR,9aS)-7-tert-butyl 4-ethyl 1-oxooctahydro-1H-pyrido[3,4-d]azepine-4,7(8H)-dicarboxylate](/img/structure/B13047748.png)
![6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylic acid](/img/structure/B13047750.png)
![(6aR,8S,9S,9aS)-8-(4-aminoimidazo[2,1-f][1,2,4]triazin-7-yl)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-ol](/img/structure/B13047756.png)


